![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile - 165383-21-1](/img/no-structure.svg)

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile

Product Introduction

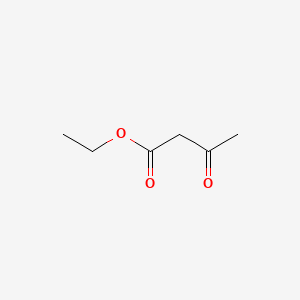

4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anticonvulsant properties. The compound's structure features a triazolo-pyrimidine core linked to an ethoxy group and a benzenecarbonitrile moiety, which may enhance its pharmacological profile.

This compound is synthesized through various chemical pathways and has been studied for its potential therapeutic applications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which often exhibit unique chemical reactivity and biological activity.

Methods

The synthesis of 4-(1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile typically involves several key steps:

- Preparation of Triazolo-Pyrimidine Core: Starting from commercially available 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate, the first step involves cyclization in acetic acid to form an intermediate triazolo-pyrimidine compound.

- Formation of Ethoxy Group: The introduction of the ethoxy group can be achieved through nucleophilic substitution reactions with appropriate alkylating agents.

- Addition of Benzenecarbonitrile: The final step involves coupling the synthesized triazolo-pyrimidine derivative with benzenecarbonitrile to yield the target compound.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.

Data

Key structural data includes:

- Molecular Formula: C13H12N4O

- Molecular Weight: Approximately 244.26 g/mol

- Functional Groups: Triazole, pyrimidine, ether, nitrile

Reactions

The compound can undergo various chemical reactions typical for nitriles and heterocycles. Notable reactions include:

- Nucleophilic Substitution: The benzenecarbonitrile moiety can participate in nucleophilic attack under basic conditions.

- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) and analyzed via NMR or mass spectrometry to determine product formation and purity.

Process

The mechanism of action for 4-(1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile may involve interaction with specific biological targets such as enzymes or receptors associated with cancer cell proliferation or seizure activity.

Data

Research indicates that derivatives in this class may inhibit pathways like ERK signaling in cancer cells or modulate neurotransmitter systems in epilepsy models. Specific binding affinities and inhibition constants would be determined through biochemical assays.

Physical Properties

- Appearance: Typically a solid at room temperature.

- Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

- Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

- Reactivity: The presence of the nitrile group makes it susceptible to nucleophilic attack.

Relevant data on melting point and boiling point would require empirical determination through experimental methods.

Scientific Uses

4-(1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile has potential applications in:

- Anticancer Research: As a lead compound for developing new anticancer agents targeting specific signaling pathways.

- Antiepileptic Drug Development: Investigated for its efficacy in reducing seizure activity with lower neurotoxicity compared to existing treatments.

Multi-Step Synthesis of the Triazolo[1,5-a]pyrimidine Core

The construction of the [1,2,4]triazolo[1,5-a]pyrimidine (TP) core typically begins with 3(5)-amino-1,2,4-triazole (AT) as a key precursor. This heterocyclic building block undergoes cyclocondensation reactions with β-dicarbonyl compounds or their equivalents under acid or base catalysis. For 7-hydroxyl-substituted derivatives, ethyl acetoacetate serves as the preferred electrophile, where the enolizable ketone group participates in ring formation while the ester moiety provides a handle for downstream functionalization. The reaction proceeds via exothermic ring closure at 80–100°C in polar aprotic solvents like dimethylformamide (DMF), yielding ethyl 7-hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate intermediates. Subsequent decarboxylation at elevated temperatures (150–160°C) in quinoline or diphenyl ether furnishes the 7-hydroxy-5-methyl-TP scaffold essential for further derivatization [1] [3].

Table 1: Key Intermediates for TP Core Synthesis

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| 3(5)-Amino-1,2,4-triazole (AT) |  | Nucleophilic precursor for ring formation |

| Ethyl acetoacetate |  | Electrophile for cyclocondensation |

| 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |  | Core scaffold for O-alkylation |

Alkylation and Etherification Strategies for Ethoxy Group Introduction

The introduction of the ethoxy linker requires selective O-alkylation of the 7-hydroxyl group on the TP core, avoiding competing N-alkylation. This is achieved through:

- Williamson Ether Synthesis: Treatment of 7-hydroxy-TP derivatives with 1-bromoethane or chloroethyl p-toluenesulfonate in acetone or acetonitrile, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60–80°C for 12–24 hours, yielding 7-ethoxy-TP intermediates with >85% regioselectivity [2] [5].

- Phase-Transfer Catalysis (PTC): For substrates sensitive to prolonged heating, tetrabutylammonium bromide (TBAB) facilitates alkylation at room temperature, reducing side-product formation.

- Nucleophilic Displacement: The 7-chloro-TP derivative (generated using POCl₃) reacts with sodium ethoxide, though this route risks hydrolysis of the triazole ring under harsh conditions.

Critical to this step is protecting the triazole nitrogen to prevent quaternization. In situ protection with trimethylsilyl chloride (TMSCl) allows the ethoxy group installation at the oxygen atom exclusively, followed by deprotection with methanol [5].

Cyanobenzene Coupling Techniques for Benzenecarbonitrile Functionalization

Attachment of the benzonitrile moiety employs two primary strategies:

- Direct Nucleophilic Aromatic Substitution (SNAr): 7-Ethoxy-TP derivatives react with 4-fluorobenzonitrile in DMF at 120°C using cesium fluoride (CsF) as a base. This method requires electron-withdrawing groups para to fluorine for effective displacement, achieving 60–75% yields [2].

- Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling links pre-functionalized TP and benzonitrile units. For example, 7-bromo-TP derivatives couple with 4-cyanophenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in toluene/water (70–82% yield).

- Benzonitrile Surrogate Approach: Pivalophenone N–H imine acts as a directing group for cobalt-catalyzed C–H functionalization. After ortho-arylation or alkylation, peroxide-mediated photolysis converts the imine to nitrile under mild conditions, bypassing coordination issues of cyano groups with transition metals [7] [9].

Table 2: Comparison of Benzonitrile Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| SNAr | 4-Fluorobenzonitrile, CsF, DMF, 120°C | 60–75 | No metal catalysts required |

| Suzuki Coupling | 4-Cyanophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C | 70–82 | Tolerance to diverse functional groups |

| C–H Functionalization | CoBr₂/NHC catalyst, t-BuCH₂MgBr, then t-BuOOH/hν | 65–78 | Streamlined access to ortho-substituted benzonitriles |

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

![9-Methylbenzo[a]pyrene](/img/no-structure.svg)

9-Methylbenzo[a]pyrene

CAS No.: 70644-19-8

Lanthanum citrate

CAS No.: 3002-52-6

N-Boc-D,L-homocysteine

CAS No.: